molecular formula C9H5N3O2 B1677183 1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one CAS No. 41443-28-1

1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one

Cat. No.: B1677183
CAS No.: 41443-28-1
M. Wt: 187.15 g/mol
InChI Key: LZMHWZHOZLVYDL-UHFFFAOYSA-N
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Description

1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one is a chemical compound known for its role as a selective inhibitor of nitric oxide-sensitive guanylyl cyclase. It has the molecular formula C9H5N3O2 and a molecular weight of 187.15 g/mol . This compound is often used in scientific research to study the role of the cyclic guanosine monophosphate (cGMP) pathway in nitric oxide (NO) signal transduction .

Mechanism of Action

Target of Action

The primary target of 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one, also known as ODQ, is the nitric oxide-sensitive guanylyl cyclase (sGC) . This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway, which is involved in various physiological processes such as vasodilation, neurotransmission, and immune response .

Mode of Action

ODQ non-competitively inhibits the action of sGC . It achieves this by causing an irreversible oxidation of the prosthetic heme group of the enzyme . This oxidation reduces the enzyme’s sensitivity to nitric oxide (NO), thereby inhibiting its activity .

Biochemical Pathways

The inhibition of sGC by ODQ impacts the cyclic guanosine monophosphate (cGMP) pathway . Under normal conditions, NO binds to sGC and activates it. The activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This cGMP acts as a second messenger in various biological functions. When odq inhibits sgc, the production of cgmp is reduced, which disrupts no-mediated signal transduction .

Pharmacokinetics

It’s solubility in ethanol and dmso suggests that it could be well-absorbed and distributed in the body when administered through appropriate routes.

Result of Action

The inhibition of sGC by ODQ and the subsequent disruption of the cGMP pathway can have various molecular and cellular effects, depending on the specific biological context. For example, it can modulate vasorelaxant responses to NO-donor drugs . The exact effects would depend on the specific physiological or pathological context in which ODQ is used.

Action Environment

The action, efficacy, and stability of ODQ can be influenced by various environmental factorsThe storage temperature for ODQ is recommended to be between 2-8°C , suggesting that it may be sensitive to temperature variations.

Biochemical Analysis

Biochemical Properties

1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one plays a crucial role in biochemical reactions by inhibiting the activity of nitric oxide-sensitive guanylyl cyclase. This enzyme is responsible for converting GTP to cyclic GMP, a secondary messenger involved in various cellular processes. The compound interacts with the heme group of the enzyme, leading to its oxidation and subsequent inhibition. This interaction is non-competitive and results in an irreversible inhibition of the enzyme .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By inhibiting nitric oxide-sensitive guanylyl cyclase, the compound reduces the levels of cyclic GMP within cells. This reduction impacts cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect vascular smooth muscle cells by increasing contractile tone and inhibiting relaxation responses to nitric oxide .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the heme group of nitric oxide-sensitive guanylyl cyclase. This binding leads to the oxidation of the heme group, rendering the enzyme inactive. The inhibition is time-dependent and irreversible, as the enzyme does not recover its activity upon dilution. The compound induces a shift in the absorbance spectrum of the heme group, indicating its oxidation from the ferrous to the ferric state .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are time-dependent. The inhibition of nitric oxide-sensitive guanylyl cyclase by the compound is virtually complete within 10 minutes of exposure. The compound is stable under laboratory conditions, with no significant degradation observed over time. Long-term effects on cellular function include sustained inhibition of cyclic GMP production and altered cellular responses to nitric oxide .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low concentrations, the compound effectively inhibits nitric oxide-sensitive guanylyl cyclase without causing significant adverse effects. At higher doses, the compound can inhibit other heme-containing enzymes, leading to potential toxic effects. The threshold for these adverse effects is typically observed at concentrations above 3 μM .

Preparation Methods

The synthesis of 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-nitroaniline with cyanogen bromide, followed by cyclization with hydrazine hydrate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate for cyclization and cyanogen bromide for initial precursor formation . Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c13-9-12-7-4-2-1-3-6(7)10-5-8(12)11-14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMHWZHOZLVYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=NOC(=O)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2036796
Record name 1H-(1,2,4)Oxadiazolo(4,3-a)quinoxalin-1-one
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Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41443-28-1
Record name 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one
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Record name 1H-(1,2,4)Oxadiazolo(4,3-a)quinoxalin-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-(1,2,4)Oxadiazolo(4,3-a)quinoxalin-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one
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Record name 1H-(1,2,4)OXADIAZOLO-(4,3,A)QUINOXALIN-1-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ)?

A: this compound (ODQ) is a potent and selective inhibitor of nitric oxide (NO)-sensitive soluble guanylyl cyclase (sGC). []

Q2: How does ODQ interact with sGC?

A: ODQ binds to the heme group of sGC, oxidizing the ferrous form of the enzyme to the ferric species. This oxidation significantly reduces the enzyme's sensitivity to NO. []

Q3: What are the downstream effects of ODQ-mediated sGC inhibition?

A: ODQ inhibits the NO-dependent accumulation of cyclic guanosine monophosphate (cGMP) in target cells. [] This inhibition disrupts downstream signaling pathways that rely on cGMP, ultimately affecting physiological processes such as vasodilation, neurotransmission, and smooth muscle relaxation. [, , , , , ]

Q4: Is ODQ's inhibitory effect on sGC reversible?

A: ODQ-induced inactivation of sGC appears to be irreversible in vitro. Extensive dilution does not restore the enzyme's activity, suggesting a strong and potentially covalent interaction. []

Q5: Does ODQ affect NO synthesis?

A: No, ODQ does not interfere with nitric oxide synthase (NOS) activity and does not chemically inactivate NO. It specifically targets the NO receptor, sGC. []

Q6: Can ODQ affect cGMP levels in response to NO donors?

A: Yes, ODQ effectively inhibits cGMP generation induced by NO-donating compounds by targeting sGC. []

Q7: What is the molecular formula and weight of ODQ?

A7: The molecular formula of ODQ is C10H5N3O2, and its molecular weight is 203.17 g/mol.

Q8: Is there any spectroscopic data available for ODQ?

A: Light absorbance spectroscopy reveals that ODQ induces a shift in the Soret band of the sGC heme group from 431 nm to 393 nm, indicating oxidation of the ferrous form to the ferric species. []

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of ODQ?

A9: The provided abstracts do not offer detailed information on the ADME profile of ODQ. Further research is needed to fully elucidate its pharmacokinetic properties.

Q10: What is the in vivo activity and efficacy of ODQ?

A: Studies in various animal models demonstrate ODQ's ability to modulate physiological processes by inhibiting the NO-cGMP pathway. These include effects on cardiovascular function, [, , , , ] neuroprotection, [] and pain modulation. [, ]

Q11: What in vitro assays have been used to study the efficacy of ODQ?

A: Researchers have employed isolated tissue preparations like rat aorta rings, [, , ] mesenteric arteries, [, ] and corpus cavernosum [, ] to study ODQ's effect on vascular reactivity and smooth muscle tone. Additionally, cell-based assays using cultured cell lines like A10 vascular smooth muscle cells [, ] and SH-SY5Y neuroblastoma cells [] have been used to investigate ODQ's impact on cellular signaling pathways and mechanisms of cell death.

Q12: What animal models have been used to study the efficacy of ODQ?

A: ODQ's effects have been investigated in various animal models, including rat models of endotoxemia, [] restraint stress, [] neuropathic pain, [] myocardial ischemia-reperfusion injury, [] and adjuvant-induced arthritis. [] Studies in sheep have explored the effects of ODQ on fetal pulmonary vasodilation. []

Q13: What is the toxicity profile of ODQ?

A13: The provided abstracts do not provide detailed information regarding the toxicological profile of ODQ. Further studies are needed to assess its safety for potential clinical applications.

Q14: What analytical methods are used to characterize and quantify ODQ?

A14: While not explicitly detailed, the research likely employed techniques such as high-performance liquid chromatography (HPLC) or related methods for ODQ characterization and quantification.

Q15: How is ODQ monitored in biological samples?

A15: The studies likely utilized techniques like mass spectrometry or immunoassays to monitor ODQ concentrations in biological samples, although specific methods are not described in the abstracts.

Q16: Are there alternative inhibitors of sGC?

A16: Yes, besides ODQ, other sGC inhibitors exist, including:

    Q17: What are the advantages and disadvantages of ODQ compared to other sGC inhibitors?

    A17:

    • High potency: ODQ is a highly potent inhibitor of sGC, effective at nanomolar concentrations. []
    • High selectivity: It demonstrates remarkable selectivity for sGC over other enzymes like particulate guanylyl cyclase and adenylyl cyclase. []
    • Irreversible inhibition: ODQ's action on sGC appears irreversible, which might limit its use in certain experimental settings. []

    Q18: When was ODQ first identified as an sGC inhibitor?

    A: The seminal paper reporting ODQ as a potent and selective inhibitor of NO-sensitive guanylyl cyclase was published in 1995. [] This discovery marked a significant milestone in NO research, providing a valuable tool to study the physiological and pathological roles of the NO-cGMP signaling pathway.

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